![molecular formula C8H9BrClF3 B1273180 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene CAS No. 231953-30-3](/img/structure/B1273180.png)
1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene" is a halogenated cyclohexene with a trifluoroethyl group attached to the cyclohexene ring. This structure suggests potential reactivity due to the presence of halogens and the electron-withdrawing effect of the trifluoroethyl group, which may influence both its physical properties and chemical behavior.
Synthesis Analysis
The synthesis of halogenated cyclohexenes can be complex, involving multiple steps and reagents. For instance, the synthesis of related compounds such as 1-bromo-2-chlorocyclopropene involves the treatment of a bromo-dichloro(trimethylsilyl)cyclopropane with tetra-n-butylammonium fluoride . Similarly, the synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene from hexafluoroacetone indicates the possibility of synthesizing complex bromo-chloro-trifluoroethyl compounds through multi-step reactions .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of halogen atoms, which can significantly affect the electron distribution and molecular geometry. For example, all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a related compound, exhibits a high molecular dipole moment due to the clustering of electronegative fluorine atoms . This suggests that "1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene" may also exhibit unique structural features due to its halogen and trifluoroethyl substituents.
Chemical Reactions Analysis
The presence of bromine and chlorine in the compound suggests potential reactivity in substitution and addition reactions. For example, sodium dithionite initiated reactions of 1-bromo-1-chloro-2,2,2-trifluoroethane with enol ethers of cyclic ketones demonstrate the reactivity of similar bromo-chloro-trifluoroethyl compounds . Additionally, the palladium-catalyzed cyclization of 2-bromocyclohex-1-enecarboxylic acids indicates that brominated cyclohexenes can undergo complex transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene" would likely be influenced by the halogen atoms and the trifluoroethyl group. Compounds with similar structures have been shown to have unique properties, such as the facially polarized nature of all-cis 1,2,3,4,5,6-hexafluorocyclohexane . The bromo and chloro substituents could also affect the boiling point, density, and solubility of the compound.
Scientific Research Applications
Synthesis of Novel Compounds
1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene plays a role in the synthesis of various novel compounds. For instance, it has been used in the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile, a compound with potential applications in organic synthesis (Lujan-Montelongo & Fleming, 2014).
Regioselective Synthesis Techniques
Research has explored its use in regioselective synthesis techniques. For example, a study on the synthesis of 2,3-difluorohalobenzenes using tetrafluoroethylene and buta-1,3-diene highlighted the role of similar compounds in selective synthesis processes (Volchkov et al., 2021).
Catalytic Cyclization
Catalytic cyclization involving compounds like 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene has been studied, such as in the palladium-catalyzed cyclization of 2-bromocyclohex-1-enecarboxylic acids (Yoon & Cho, 2015).
Chemical Reactions with Enol Ethers
There's research on sodium dithionite initiated reactions of 1-bromo-1-chloro-2,2,2-trifluoroethane with methyl and trimethylsilyl ethers of cyclopentanone and cyclohexanone enols, demonstrating the compound's utility in chemical reactions (Dmowski & Ignatowska, 2003).
Synthesis of Functionalized Cyclohexenes
A study focused on synthesizing cyclohexenes functionalized by nitro and trihalomethyl groups, shedding light on the diverse functionalization possibilities of similar compounds (Anisimova et al., 2018).
Electrochemical Studies
Electrochemical behavior of halogen-containing cyclohexa-2,5-dien-1-ones at the glassy-carbon electrode in DMF was explored, which involves compounds with structural similarities to 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene (Gavrilova et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-bromo-1-chloro-1,2,2-trifluoroethyl)cyclohexene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClF3/c9-8(12,13)7(10,11)6-4-2-1-3-5-6/h4H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWHQTLVLTZNKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(C(F)(F)Br)(F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371225 |
Source
|
Record name | 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene | |
CAS RN |
231953-30-3 |
Source
|
Record name | 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.